N-Benzyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-amine
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Overview
Description
N-Benzyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-amine is an organic compound that belongs to the class of phenylpiperazines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-amine typically involves the reaction of 6-chloropyrimidine-4-amine with N-benzyl-4-methylpiperazine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Potassium carbonate, dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-Benzyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Benzyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are also kinase inhibitors with similar structural features.
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)benzyl): Another compound with a piperazine ring and pyrimidine core.
Uniqueness
N-Benzyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-amine is unique due to its specific substitution pattern and the presence of both benzyl and methylpiperazine groups. This unique structure contributes to its distinct binding properties and potential therapeutic applications .
Properties
Molecular Formula |
C16H21N5 |
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Molecular Weight |
283.37 g/mol |
IUPAC Name |
N-benzyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-amine |
InChI |
InChI=1S/C16H21N5/c1-20-7-9-21(10-8-20)16-11-15(18-13-19-16)17-12-14-5-3-2-4-6-14/h2-6,11,13H,7-10,12H2,1H3,(H,17,18,19) |
InChI Key |
PEJDGFJXQFGUPP-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=NC=NC(=C2)NCC3=CC=CC=C3 |
Origin of Product |
United States |
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